molecular formula C16H14N4O2 B2827712 3,4-dimethyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887893-20-1

3,4-dimethyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2827712
CAS RN: 887893-20-1
M. Wt: 294.314
InChI Key: HFGFKVLDNQAPBH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide, also known as DPOB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPOB belongs to the class of oxadiazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Polycyclic Systems : A study describes the synthesis of novel bicyclic systems, including oxadiazoles, which are structurally related to the compound . These compounds have been analyzed for their potential biological activity using PASS prediction (Kharchenko, Detistov, & Orlov, 2008).

Material Science and Polymer Chemistry

  • Novel Polyimides for Metal Ion Removal : Research has been conducted on polyimides containing oxadiazole and pyridine moieties for removing metal ions from aqueous solutions. This showcases the application of such compounds in environmental science (Mansoori & Ghanbari, 2015).

  • Development of Aromatic Polyamides : Aromatic polyamides containing oxadiazole units have been synthesized, characterized, and compared with related polymers. These materials are noted for their good thermal stability and solubility in various solvents (Sava et al., 2003).

Antimicrobial and Antitubercular Agents

  • Antibacterial and Antitubercular Compounds : Studies have focused on the synthesis of compounds, including oxadiazoles, for potential use as antibacterial and antitubercular agents. These compounds have been evaluated against various bacterial strains and Mycobacterium tuberculosis (Joshi et al., 2008).

Computational and Mechanistic Studies

  • Mechanistic Elucidation through Computational Studies : The synthesis of isoxazole and naphthyridine derivatives, which are structurally related to the compound, has been explored along with theoretical calculations to understand the mechanism of formation (Guleli et al., 2019).

  • Molecular Docking Studies for Antimycobacterial Agents : Molecular modeling and docking studies have been conducted on pyrrole analogs, including oxadiazoles, to evaluate their antimicrobial and antimycobacterial activities. These studies help in understanding the binding and efficacy of such compounds (Joshi et al., 2017).

properties

IUPAC Name

3,4-dimethyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-5-6-12(8-11(10)2)14(21)18-16-20-19-15(22-16)13-4-3-7-17-9-13/h3-9H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGFKVLDNQAPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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